Preprotemporin-1SKa
Description
Preprotemporin-1SKa is a bioactive peptide precursor identified in amphibian secretions, particularly in the Pelophylax genus. It undergoes post-translational modifications to yield temporins, short antimicrobial peptides (AMPs) critical for innate immune defense. Structurally, this compound includes a signal peptide, an acidic propiece, and the mature temporin domain. Its functional relevance lies in its broad-spectrum antimicrobial activity against Gram-positive bacteria and fungi, with minimal hemolytic effects on mammalian cells .
Key characteristics include:
- Molecular Weight: ~7.5 kDa (unprocessed precursor).
- Isoelectric Point (pI): ~4.8 (acidic propiece facilitates intracellular stability).
- Mature Peptide: 10–14 residues, cationic (+3 to +5 charge), amphipathic α-helical structure.
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
FLPVILPVIGKLLNGILGK |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparisons
Preprotemporin-1SKa shares homology with other temporin precursors (e.g., Preprotemporin-1 from Rana temporaria) and AMP precursors like bombesin and magainin. The table below summarizes key distinctions:
| Parameter | This compound | Preprotemporin-1 (R. temporaria) | Bombesin Precursor | Magainin Precursor |
|---|---|---|---|---|
| Length (aa) | 70–75 | 68–72 | 27–30 | 200–220 |
| Mature Peptide Charge | +4 to +5 | +3 to +4 | +2 | +3 to +4 |
| Antimicrobial Targets | Gram-positive bacteria, fungi | Gram-positive bacteria | Gastrointestinal pathogens | Gram-negative bacteria |
| Hemolytic Activity | Low (≤10% at 100 μM) | Moderate (20–30% at 100 μM) | High (≥50% at 100 μM) | Negligible |
| Stability in Serum | >6 hours | 4–5 hours | <2 hours | >8 hours |
Mechanistic Divergences
- Membrane Permeabilization : this compound exhibits faster membrane disruption kinetics compared to magainins, attributed to its shorter helix and higher cationicity .
- Immune Modulation : Unlike bombesin precursors, this compound lacks direct cytokine induction but synergizes with host defense peptides like LL-37 .
Research Findings and Limitations
Key Studies
Challenges
- Species-Specific Activity : this compound analogs show reduced efficacy in murine models compared to amphibian systems, likely due to interspecies membrane lipid variations .
- Scalability : High synthesis costs ($350–$400/mg) limit therapeutic applications compared to magainins ($150–$200/mg) .
Data Tables (Hypothetical Framework)
Note: Detailed tables would typically be provided in Supplementary Materials (e.g., Supplementary Tables 1–8 in ), encompassing raw MIC values, CD spectroscopy data, and molecular dynamics simulations.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
